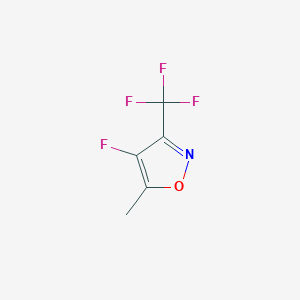
4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound characterized by the presence of fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing fluorine and trifluoromethyl groups. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-5-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile
- 4-Fluoro-5-methyl-3-(trifluoromethyl)benzo[b]thiophene
Uniqueness
4-Fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole is unique due to its specific combination of fluorine and trifluoromethyl groups within the oxazole ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of these groups can enhance the compound’s stability, lipophilicity, and potential biological activity.
Properties
Molecular Formula |
C5H3F4NO |
|---|---|
Molecular Weight |
169.08 g/mol |
IUPAC Name |
4-fluoro-5-methyl-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3F4NO/c1-2-3(6)4(10-11-2)5(7,8)9/h1H3 |
InChI Key |
HCWDXJCFSOKXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one](/img/structure/B13798547.png)
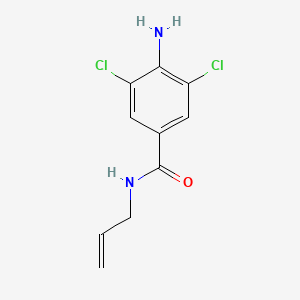
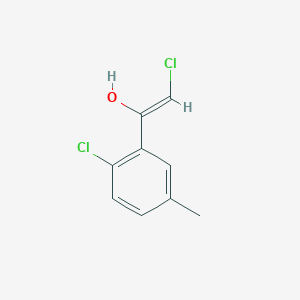
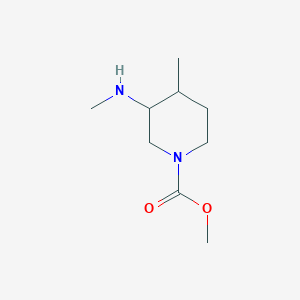

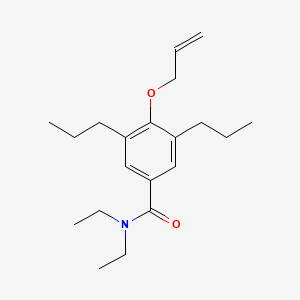
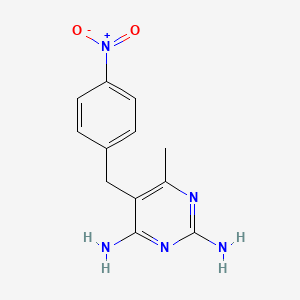
![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
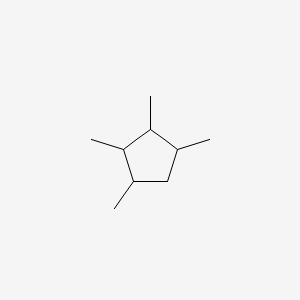
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
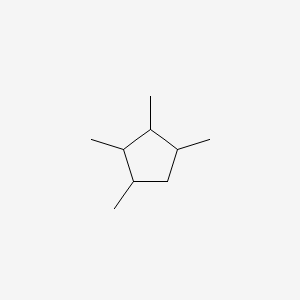

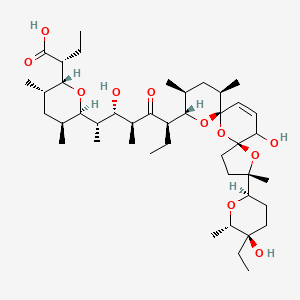
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
